3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused tricyclic scaffold. Its structure includes:
- A 2-methoxyethyl chain at position 9, enhancing lipophilicity compared to hydroxylated analogs.
- A methyl group at position 2, introducing steric effects that may influence tautomerization or receptor binding.
Chromeno-oxazinones are pharmacologically significant, with reported antiviral, antifungal, and anti-inflammatory activities . The combination of fluorine and methoxy groups in this compound suggests optimization for bioavailability and target selectivity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-13-19(14-3-5-15(22)6-4-14)20(24)16-7-8-18-17(21(16)27-13)11-23(12-26-18)9-10-25-2/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMITZALHCUUQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a chromeno-oxazine core with fluorophenyl and methoxyethyl substituents. Its unique configuration may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes:
- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, particularly those with BRCA mutations, resulting in increased cell death .
- Antitumor Activity : The compound's structure suggests potential antitumor properties, as it may interfere with cancer cell proliferation by disrupting DNA repair pathways. This aligns with findings from related compounds that demonstrate significant cytotoxic effects against various cancer cell lines .
Biological Activity Data
A summary of relevant biological activity data is presented in the following table:
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
- In Vitro Studies : A study demonstrated that a compound with a similar framework effectively inhibited PARP activity in BRCA-deficient cell lines, leading to enhanced cytotoxicity when used in combination with traditional chemotherapeutics like cisplatin .
- Animal Models : In vivo studies using xenograft models showed that compounds related to this oxazine exhibited significant tumor regression when administered orally, underscoring their potential as effective anticancer agents .
- Pharmacokinetic Profiles : Research indicates favorable pharmacokinetic properties for similar compounds, suggesting good bioavailability and distribution within biological systems, which are critical for therapeutic efficacy .
Scientific Research Applications
Pharmacological Properties
This compound has shown promise in various pharmacological contexts, particularly in the treatment of metabolic disorders and cancer. Its structure suggests potential interactions with key biological targets, including enzymes and receptors involved in disease pathways.
Dipeptidyl Peptidase-IV Inhibition
One significant application of this compound is its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV is an enzyme implicated in glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. Inhibiting this enzyme can enhance insulin sensitivity and lower blood glucose levels. Research indicates that compounds with similar structures exhibit effective DPP-IV inhibition, suggesting that 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may have similar effects .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Studies have highlighted the efficacy of related compounds as poly(ADP-ribose) polymerase (PARP) inhibitors, which are particularly relevant in cancers with BRCA1 or BRCA2 mutations. These inhibitors work by trapping PARP proteins on DNA damage sites, leading to cell death in cancer cells . The potential for this compound to act similarly warrants further investigation into its anticancer applications.
Clinical Relevance
Clinical studies exploring the efficacy of compounds related to 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one are crucial for validating its therapeutic potential.
Case Studies
- DPP-IV Inhibitors in Diabetes : Clinical trials have demonstrated that DPP-IV inhibitors can significantly reduce HbA1c levels in patients with type 2 diabetes. The application of similar compounds suggests a promising avenue for further research into this compound's efficacy in clinical settings .
- PARP Inhibitors in Cancer Treatment : Talazoparib (a PARP inhibitor) has shown significant antitumor activity in patients with BRCA mutations. The success of talazoparib highlights the potential for related compounds to provide therapeutic benefits in oncology .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorine vs.
- Alkyl Chain Variations : Replacing the 2-hydroxyethyl group in with 2-methoxyethyl increases lipophilicity (logP), which may enhance blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves aminomethylation of hydroxylated isoflavones with amino alcohols (e.g., 2-aminoethanol) in the presence of formaldehyde. Critical steps include forming the chromeno-oxazine core via cyclization and introducing substituents (e.g., 4-fluorophenyl, methoxyethyl) under controlled pH and temperature. Optimization may involve solvent selection (e.g., ethanol or DMF), catalyst use (e.g., acid/base), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and tautomeric forms. For example, ¹H NMR in CDCl₃ can resolve methoxyethyl protons (δ ~3.7–4.2 ppm) and fluorophenyl aromatic signals. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data .
Advanced Research Questions
Q. How does tautomerism influence the reactivity and biological activity of this compound, and how can it be experimentally resolved?
- Methodological Answer : Tautomerism between chromeno-oxazin-4-one and hydroxy-chromen-4-one forms (e.g., ) arises from pH-dependent hemi-aminal equilibria. To resolve tautomers:
- Use variable-temperature NMR to track proton shifts.
- Perform DFT calculations to predict stable tautomers.
- Compare experimental UV-Vis spectra with computational predictions .
Q. What strategies are recommended for designing in vitro assays to evaluate this compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Selection : Prioritize enzymes structurally related to its heterocyclic core (e.g., kinases, oxidoreductases).
- Assay Design : Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity (Kd). For example, test inhibition of cytochrome P450 isoforms due to the fluorophenyl group’s metabolic stability .
Q. How can researchers integrate theoretical frameworks (e.g., QSAR, DFT) to predict this compound’s physicochemical properties?
- Methodological Answer :
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs (e.g., ).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity toward electrophiles/nucleophiles .
Q. How should contradictory data (e.g., varying synthetic yields or bioactivity) be systematically addressed?
- Methodological Answer :
- Controlled Replication : Repeat reactions under inert atmospheres to exclude oxygen/moisture interference.
- Advanced Analytics : Use LC-MS to detect trace impurities affecting bioactivity.
- Statistical Analysis : Apply ANOVA to evaluate significance of yield variations across reaction conditions .
Q. What structural modifications could enhance this compound’s selectivity in molecular targeting, and how should SAR studies be structured?
- Methodological Answer :
- Modification Sites : Replace the methoxyethyl group with bulkier substituents (e.g., morpholinopropyl) to alter steric interactions.
- SAR Workflow :
Synthesize analogs with systematic substituent variations.
Test against a panel of related targets (e.g., receptor subtypes).
Use molecular docking to correlate activity with binding pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
